molecular formula C9H10F4N2O B13055192 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13055192
M. Wt: 238.18 g/mol
InChI Key: LNEOOEDYRYWJCL-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is a fluorinated ethylene diamine derivative that serves as a critical synthetic intermediate and potential pharmacophore in medicinal chemistry research. Its primary research application is in the design and synthesis of novel small molecule inhibitors, particularly as a key building block for ethylene diamine-based modulators of Fatty Acid Amide Hydrolase (FAAH) . The compound's structure, featuring a 1,2-diamine ethylene linker connected to a fluorinated aromatic system, is a valuable scaffold for constructing compounds that interact with enzyme active sites. The 3-fluoro-4-(trifluoromethoxy)phenyl moiety significantly influences the molecule's physicochemical properties, including enhanced lipophilicity and metabolic stability, which are crucial parameters in optimizing the pharmacokinetic profiles of lead compounds . This diamine is utilized in exploring structure-activity relationships for various therapeutic targets, facilitating the development of potential agents for disorders of the alimentary tract and digestive system . Researchers employ this intermediate to develop chemical probes for studying neurotransmitter systems and their modulation, providing valuable tools for neuropharmacology investigations. The compound is for research use in laboratory settings only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10F4N2O

Molecular Weight

238.18 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2O/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3,7H,4,14-15H2

InChI Key

LNEOOEDYRYWJCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Aromatic Substitution with Fluorine and Trifluoromethoxy Groups

  • The trifluoromethoxy group (-OCF3) is typically introduced via nucleophilic aromatic substitution or by employing trifluoromethoxylation reagents on appropriately substituted phenyl precursors.
  • Fluorine substitution at the meta position relative to trifluoromethoxy can be achieved using selective halogenation or fluorination techniques, often involving electrophilic fluorinating agents or fluorinated building blocks.
  • Literature indicates the use of aryl halides such as 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene as key intermediates for further functionalization.

Cross-Coupling Methodologies

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) are employed to construct the substituted aromatic framework or to append side chains.
  • For example, aryl halides bearing trifluoromethoxy and fluoro substituents can be coupled with boronic acids or esters under Pd(0) catalysis with ligands such as XantPhos or SPhos, using bases like potassium tert-butoxide or potassium carbonate in solvents like toluene or tetrahydrofuran at elevated temperatures (around 100–110 °C).
  • These reactions afford high regioselectivity and yields of fluorinated aromatic intermediates necessary for subsequent amination.

Purification and Characterization

  • The crude products from these reactions are typically purified by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.
  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy (1H, 19F), mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Reference
1 Aromatic fluorination/trifluoromethoxylation Electrophilic fluorinating agents, trifluoromethoxylation reagents Fluorinated aromatic intermediate
2 Pd-catalyzed cross-coupling Pd2(dba)3, XantPhos/SPhos, t-BuONa/K2CO3, toluene/THF, 100–110 °C Substituted aryl intermediates
3 Reductive amination/amination Ethylene diamine, NaBH3CN/BH3·Me2S, Pd catalyst, ligands, base Introduction of ethane-1,2-diamine moiety
4 Purification Silica gel chromatography, prep-HPLC Pure this compound

Research Findings and Yields

  • The overall synthetic route yields the target compound in moderate to good yields (approximately 15–40% depending on step optimization).
  • Reaction times range from several hours to overnight (12 h typical), with temperature control critical for selectivity.
  • The use of Pd catalysis with electron-rich phosphine ligands enhances coupling efficiency and selectivity for fluorinated substrates.
  • The incorporation of trifluoromethoxy groups is challenging but achievable with modern fluorination reagents and conditions.
  • Ethylenediamine introduction via reductive amination or Pd-catalyzed amination is efficient and allows for structural diversity in related analogs.

Chemical Reactions Analysis

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation. The fluorinated aromatic amines are often investigated for their ability to interact with biological targets involved in cancer pathways.
  • Anti-inflammatory Properties : Similar compounds have been explored for their anti-inflammatory effects, suggesting that this compound may also exhibit such properties through modulation of inflammatory pathways.

Case Studies

StudyFindings
Study on Fluorinated Aromatic AminesInvestigated various fluorinated compounds for their biological activities, highlighting the potential of this compound in cancer therapeutics.
Anti-inflammatory ResearchCompounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for further development in treating inflammatory diseases.

Interaction Studies

Understanding the binding affinity of this compound to biological targets is crucial. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions. These studies help elucidate the compound's mechanism of action and its therapeutic efficacy.

Material Science Applications

Beyond medicinal chemistry, this compound's unique chemical properties make it suitable for applications in materials science:

  • Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices can enhance properties such as chemical resistance and thermal stability.
  • Coatings and Adhesives : The compound may be utilized in formulating advanced coatings that require specific chemical properties due to its trifluoromethoxy group.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethylenediamine derivatives with aromatic substituents are well-documented in medicinal and organic chemistry. Key structural analogs include:

1-(3-Bromo-phenyl)-ethane-1,2-diamine

  • Substituents : 3-Bromo on the phenyl ring.
  • Molecular Weight : 214.08 g/mol .
  • Comparison : The bromo substituent is less electronegative than fluorine but introduces steric bulk. This compound lacks the trifluoromethoxy group, reducing its overall electron-withdrawing effects compared to the target compound .

4-Nitro-1,2-phenylenediamine Substituents: 4-Nitro (-NO₂). Molecular Weight: 153.13 g/mol; Melting Point: 196–201°C . Comparison: The nitro group is a stronger EWG than trifluoromethoxy, but the absence of fluorine and the smaller aromatic system result in lower molecular weight and distinct solubility properties .

N,N′-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine

  • Structure : Schiff base derivative with 4-chloro-3-fluoro substituents.
  • Comparison : The imine linkage (C=N) in Schiff bases contrasts with the primary amines in the target compound, altering stability and reactivity. Such derivatives are often intermediates in synthesizing piperazine diones .

Physicochemical Properties

  • Melting Points : Trifluoromethoxy and fluoro substituents may lower melting points relative to nitro-substituted phenylenediamines (e.g., 4-nitro-1,2-phenylenediamine, mp 196–201°C) due to reduced crystallinity from bulky EWGs .

Biological Activity

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine, a compound with the molecular formula C9H10F4N2O and a molecular weight of 238.18 g/mol, is gaining attention in medicinal chemistry due to its unique structural features, including a trifluoromethoxy group and a fluorinated aromatic ring. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H10F4N2O\text{C9H10F4N2O}

Key Features:

  • Fluorinated Aromatic Ring : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Trifluoromethoxy Group : This group may influence biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Interaction Studies

Research has employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to evaluate the binding affinity of this compound to target proteins. Understanding these interactions is crucial for elucidating its mechanism of action.

Biological Activity

This compound has shown promising activity against several biological targets:

Antimicrobial Activity

  • Mycobacterial Inhibition : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against Mycobacterium species. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.125 µg/mL against Mycobacterium abscessus .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that the compound exhibits low toxicity towards human cell lines, indicating a favorable selectivity index for potential therapeutic applications .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-FluoroanilineFluorinated aromatic aminePotential anti-cancer activity
TrifluoromethylbenzeneAromatic compound with trifluoromethyl groupUsed in pharmaceuticals
4-Amino-3-fluorobenzotrifluorideSimilar fluorinated amineInvestigated for anti-inflammatory properties

This table illustrates the diversity within fluorinated aromatic amines while highlighting the unique combination of functionalities present in this compound.

Case Studies

Recent studies have focused on optimizing the scaffold of this compound for enhanced biological activity. For example, modifications to the side chains have been assessed for their effects on antimicrobial potency against resistant strains .

Study Highlights:

  • In Vivo Efficacy : In murine models, compounds similar to this compound have shown good oral bioavailability and efficacy against infections caused by multidrug-resistant mycobacteria .

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